molecular formula C15H12ClNO8S2 B8622336 2-(3-Nitrobenzene-1-sulfonyl)ethyl 3-(chlorosulfonyl)benzoate CAS No. 651728-08-4

2-(3-Nitrobenzene-1-sulfonyl)ethyl 3-(chlorosulfonyl)benzoate

Cat. No. B8622336
M. Wt: 433.8 g/mol
InChI Key: CRFPZWQFYZGPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06897227B2

Procedure details

To solid 3-chlorosulfonylbenzoic acid (3.2 g, 14.4 mmol) was added solid PCl5 (3.0 g, 14.4 mmol) at room temperature with mixing. The mixture was heated to 70° C. forming a brown liquid that was heated for an additional 2 h. POCl3 side product was removed by vacuum distillation and the residual brown oil was dissolved in 15 mL of CH3CN, and then 2-(3-nitrobenzenesulfonyl)ethanol (2.8 g, 12.0 mmol) was added. The mixture was heated to reflux temperature for 36 h. Thereafter water was added and the mixture was extracted with CH2Cl2. The resulting oil was purified by short column chromatography (eluent: CH2Cl2 to 1% MeOH in CH2Cl2) to give a brown semisolid, which became a white solid by treatment with ether-EtOAc (yield 2.75 g (53%)).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ether-EtOAc
Quantity
2.75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].P(Cl)(Cl)(Cl)(Cl)Cl.[N+:20]([C:23]1[CH:24]=[C:25]([S:29]([CH2:32][CH2:33]O)(=[O:31])=[O:30])[CH:26]=[CH:27][CH:28]=1)([O-:22])=[O:21]>O>[N+:20]([C:23]1[CH:24]=[C:25]([S:29]([CH2:32][CH2:33][O:9][C:8](=[O:10])[C:7]2[CH:11]=[CH:12][CH:13]=[C:5]([S:2]([Cl:1])(=[O:4])=[O:3])[CH:6]=2)(=[O:31])=[O:30])[CH:26]=[CH:27][CH:28]=1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
3 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)CCO
Step Three
Name
ether-EtOAc
Quantity
2.75 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
with mixing
CUSTOM
Type
CUSTOM
Details
forming a brown liquid that
TEMPERATURE
Type
TEMPERATURE
Details
was heated for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
POCl3 side product was removed by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
the residual brown oil was dissolved in 15 mL of CH3CN
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 36 h
Duration
36 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by short column chromatography (eluent: CH2Cl2 to 1% MeOH in CH2Cl2)
CUSTOM
Type
CUSTOM
Details
to give a brown semisolid, which

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)CCOC(C1=CC(=CC=C1)S(=O)(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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